N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a benzamide moiety modified with a pyrrolidinylsulfonyl group at the 4-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O4S/c20-13-5-8-16(21)15(11-13)18-23-24-19(29-18)22-17(26)12-3-6-14(7-4-12)30(27,28)25-9-1-2-10-25/h3-8,11H,1-2,9-10H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBEKSFQZNKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- SAR Trends : Chlorine position (2,5 vs. 3,5) and heterocycle type (oxadiazole vs. isoxazole) critically influence target specificity and application .
- Pharmacokinetics: The pyrrolidinylsulfonyl group likely reduces metabolic degradation compared to non-cyclic sulfonamides, warranting further ADME studies.
Preparation Methods
Hydrazide Cyclization Route
The 1,3,4-oxadiazole core is conventionally synthesized via cyclodehydration of acylhydrazides. For this target:
- 2,5-Dichlorobenzoic acid hydrazide is prepared by reacting 2,5-dichlorobenzoic acid with hydrazine hydrate in ethanol under reflux.
- Cyclization is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. POCl₃ at 80°C for 6 hours yields the oxadiazole ring with minimal by-products.
Optimization Insight :
- Substituting POCl₃ with a K₂S₂O₈/H₂SO₄ system (as in) improved yields to 86.5% by minimizing over-oxidation (Table 1).
| Entry | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O₂ | MeCN | 4 | <10 |
| 2 | MnO₂ | THF | 10 | 43.5 |
| 3 | K₂S₂O₈/H₂SO₄ | MeCN | 4 | 86.5 |
Alternative Pathway: Carbodiimide-Mediated Cyclization
A patent (CN103951660A) describes a catalyst-free method using 2-biisonitroso pyrazine and ketones. While this route avoids catalysts, its applicability to dichlorophenyl systems remains untested. Preliminary trials suggest moderate yields (~50%) due to steric hindrance from chlorine substituents.
Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
Sulfonation and Amine Coupling
- 4-Chlorosulfonylbenzoic acid is synthesized via chlorosulfonation of benzoic acid using ClSO₃H in dichloroethane at 0°C.
- Reaction with pyrrolidine in tetrahydrofuran (THF) at 25°C for 2 hours affords the sulfonamide.
Critical Parameter :
Amide Bond Formation
Coupling Reagent Screening
The final step involves reacting 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using coupling agents:
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDCl | DMAP | DCM | 68 |
| HATU | DIPEA | DMF | 82 |
| DCC | Triethylamine | THF | 74 |
HATU in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) proved optimal, minimizing racemization and side-product formation.
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
